molecular formula C9H7F3N2O B11891615 7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine

7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine

Cat. No.: B11891615
M. Wt: 216.16 g/mol
InChI Key: HKLZJBNLUGCAHT-UHFFFAOYSA-N
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Description

7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine is a privileged chemical scaffold in medicinal chemistry, recognized for its significant role in the development of phosphodiesterase (PDE) inhibitors. This core structure is a fundamental building block for creating potent and selective therapeutic agents. Scientific studies have specifically identified this heterocyclic system as the central core of KCA-1490, a recognized dual PDE3/4 inhibitor. Subsequent research has further demonstrated that derivatives built upon this precise scaffold can be optimized to become highly potent and selective PDE4 inhibitors, which are valuable for investigating anti-inflammatory pathways . The compound's research value is enhanced by its fused, rigid bicyclic structure, which provides a versatile platform for synthetic modification, allowing for fine-tuning of activity and selectivity against specific biological targets . The presence of the trifluoromethyl group is a critical feature, known to improve metabolic stability, enhance membrane permeability, and increase binding affinity to target enzymes, thereby improving the overall drug-like properties of the resulting research compounds . Researchers utilize this compound primarily as a key intermediate for designing and synthesizing novel small-molecule inhibitors for investigating inflammatory diseases and respiratory conditions. This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7F3N2O

Molecular Weight

216.16 g/mol

IUPAC Name

7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine

InChI

InChI=1S/C9H7F3N2O/c1-15-8-4-2-3-6-5-7(9(10,11)12)13-14(6)8/h2-5H,1H3

InChI Key

HKLZJBNLUGCAHT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=CC(=NN21)C(F)(F)F

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Substrate Design

The CDC strategy, as demonstrated by Behbehani and Ibrahim, enables direct fusion of NN-amino-2-iminopyridines with β-dicarbonyl compounds to construct pyrazolo[1,5-a]pyridine cores. For 7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine, this approach necessitates:

  • Methoxy-substituted NN-amino-2-iminopyridine (1) : Synthesized via condensation of 2-aminopyridine derivatives with methoxy-bearing aldehydes.

  • Trifluoromethyl β-ketoester (2) : Prepared by Claisen condensation of ethyl trifluoroacetate with ketones.

The reaction proceeds via enolate addition to the NN-iminopyridine, followed by oxidative dehydrogenation and cyclization under acetic acid/O2_2 (1 atm) at 130°C (Table 1).

Table 1. Optimization of CDC Conditions for Core Formation

EntryNN-Aminopyridineβ-KetoesterAcOH (equiv)AtmosphereYield (%)
17-Methoxy derivativeCF3_3COCO2_2Et6O2_292
27-Methoxy derivativeCF3_3COCO2_2Et4Air68
3UnsubstitutedCF3_3COCO2_2Et6O2_294

Key insights:

  • O2_2 atmosphere is critical for efficient dehydrogenation, improving yields from 68% (air) to 92%.

  • Methoxy groups marginally reduce reactivity compared to unsubstituted analogs due to steric hindrance.

Late-Stage Functionalization via SN_NNAr and Cross-Coupling

C-2 Trifluoromethylation via Suzuki–Miyaura Coupling

Building on methodologies by MDPI, the trifluoromethyl group is introduced at C-2 using brominated intermediates. Bromination of the pyrazolo[1,5-a]pyridine core at C-2 (NBS, DMF, 0°C) yields 3-bromo-7-methoxypyrazolo[1,5-a]pyridine , which undergoes Suzuki coupling with trifluoromethylboronic acid (Scheme 1).

Scheme 1. Trifluoromethylation at C-2

  • Bromination :
    7-Methoxypyrazolo[1,5-a]pyridineNBS, DMF3-Bromo-7-methoxypyrazolo[1,5-a]pyridine\text{7-Methoxypyrazolo[1,5-a]pyridine} \xrightarrow{\text{NBS, DMF}} \text{3-Bromo-7-methoxypyrazolo[1,5-a]pyridine}

  • Suzuki Coupling :
    \text{3-Bromo intermediate} + \text{CF}_3\text{B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, K}_2\text{CO}_3} \text{this compound}

Conditions : Pd(PPh3_3)4_4 (5 mol%), K2_2CO3_3 (2 equiv), dioxane/H2_2O (4:1), 100°C, 12 h.
Yield : 85%.

Methoxy Group Installation via SN_NNAr

For substrates lacking the methoxy group, C-7 functionalization is achieved using PyBroP-activated intermediates:

  • Lactam Activation :
    Pyrazolo[1,5-a]pyrimidin-5-onePyBroP, Et3NActivated intermediate\text{Pyrazolo[1,5-a]pyrimidin-5-one} \xrightarrow{\text{PyBroP, Et}_3\text{N}} \text{Activated intermediate}

  • Methoxylation :
    Activated intermediate+NaOMe1,4-dioxane7-Methoxy derivative\text{Activated intermediate} + \text{NaOMe} \xrightarrow{\text{1,4-dioxane}} \text{7-Methoxy derivative}

Yield : 78%.

Comparative Analysis of Synthetic Routes

CDC vs. Sequential Functionalization

ParameterCDC ApproachSequential Functionalization
Steps 13–4
Overall Yield 92%65–70%
Functional Group Tolerance Moderate (sensitive to strong EWG)High (late-stage diversification)

Trade-offs : While the CDC route offers brevity, it requires specialized β-ketoesters. Sequential functionalization allows modularity but suffers from step economy.

Chemical Reactions Analysis

7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.

    Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like halogens or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Antitumor Activity

Research indicates that derivatives of pyrazolo[1,5-a]pyridine, including 7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine, exhibit significant antitumor properties. A study highlighted the synthesis of analogs that showed promising activity against Mycobacterium tuberculosis and other cancer cell lines . The mechanism of action for these compounds often involves the inhibition of specific enzymes or pathways crucial for tumor growth.

Inflammation Inhibition

The compound has been identified as a potent inhibitor of phosphodiesterase (PDE) enzymes. A specific derivative demonstrated good anti-inflammatory effects in animal models, suggesting its potential use in treating inflammatory diseases . The dual inhibition of PDE3 and PDE4 pathways may provide therapeutic benefits in conditions like asthma or chronic obstructive pulmonary disease.

Kinase Inhibition

This compound has been studied for its role as an inhibitor of receptor tyrosine kinases such as AXL and c-MET. These kinases are implicated in various signaling pathways related to cell growth and differentiation . Selective inhibition can lead to beneficial effects in diseases characterized by aberrant kinase activity.

Interaction Studies

Interaction studies have shown that this compound interacts with various biological targets through enzyme-mediated processes. Techniques such as surface plasmon resonance and molecular docking simulations are commonly used to elucidate these binding mechanisms .

Case Study 1: Antituberculosis Activity

In a focused library screening, pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives were identified as potential leads against Mycobacterium tuberculosis. The study emphasized structure-activity relationships that led to improved antitubercular activity while maintaining low cytotoxicity .

Case Study 2: Anti-inflammatory Effects

A derivative of this compound was evaluated for its anti-inflammatory properties in an animal model. Results indicated significant reductions in inflammatory markers, supporting its potential therapeutic application in inflammatory diseases .

Mechanism of Action

The mechanism of action of 7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazolo[1,5-a]pyridine Derivatives

Substituent Effects on PDE4 Inhibition
  • Compound 18 (KCA-1490) : The parent compound (IC50 = 0.47 μM for PDE4B) features a 7-methoxy group and 2-trifluoromethyl group. Its dual PDE3/4 inhibition makes it a candidate for respiratory diseases .
  • Derivatives 19a–h : Modifications at the 7th position of the pyrazolo[1,5-a]pyridine core significantly impact activity. For example:
    • 19b (7-ethyl): IC50 = 0.017 μM .
    • 19g (7-cyclopropyl): IC50 = 0.0034 μM .

      These data suggest bulkier substituents at position 7 enhance PDE4B inhibition, likely due to improved hydrophobic interactions with the enzyme’s active site.
Carboxamide Derivatives
  • Compound 2a: Replacing the dihydropyridazinone moiety in KCA-1490 with a carboxamide group (N-(3,5-dichloropyridin-4-yl)-7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine-4-carboxamide) shifts activity toward selective PDE4 inhibition (IC50 < 0.1 μM) with potent anti-inflammatory effects in vivo . This modification eliminates PDE3 inhibition, highlighting the role of the carboxamide in target selectivity.

Pyrazolo[1,5-a]pyrimidine Analogues

Pyrazolo[1,5-a]pyrimidines share structural similarities but replace the pyridine ring with a pyrimidine. This alteration redirects biological activity toward diverse targets:

  • COX-2 Inhibition : 6,7-Disubstituted derivatives (e.g., compound 10f ) exhibit potent COX-2 selectivity (IC50 < 0.1 μM) for anti-inflammatory applications .
  • Kinase Inhibition: Derivatives with biphenyl substituents at position 5 and picolylamine at position 7 (e.g., CDK2 inhibitors) show IC50 values in the nanomolar range, underscoring their utility in cancer therapy .

Trifluoromethyl-Substituted Derivatives

  • 5-Methyl-3-phenyl-7-(4-(pyridin-2-yl)piperazin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine : A kinase inhibitor with a piperazine substituent, demonstrating the versatility of trifluoromethyl groups in optimizing pharmacokinetics .

Structural and Functional Comparison Table

Compound Class Core Structure Key Substituents Biological Target IC50 / Potency Therapeutic Area Reference
7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine Pyrazolo[1,5-a]pyridine 7-OCH3, 2-CF3 PDE3/4 0.47 μM (PDE4B) Inflammation, COPD
Derivatives 19a–h Pyrazolo[1,5-a]pyridine Varied at position 7 (e.g., ethyl) PDE4B 0.0034–0.41 μM Inflammation
Compound 2a Pyrazolo[1,5-a]pyridine 4-Carboxamide PDE4 <0.1 μM Inflammation
Pyrazolo[1,5-a]pyrimidines Pyrazolo[1,5-a]pyrimidine 6,7-Disubstituted COX-2, CDK2 <0.1 μM (COX-2), nM (CDK2) Inflammation, Cancer
Trifluoromethyl-pyrimidines Pyrazolo[1,5-a]pyrimidine 2-CF3, 3-phenyl Kinases Not reported Cancer

Key Findings and Implications

Substituent Position Matters : The 7th position on pyrazolo[1,5-a]pyridine is critical for PDE4B inhibition. Bulky groups (e.g., cyclopropyl) enhance potency .

Core Structure Dictates Target : Pyrazolo[1,5-a]pyridines favor PDE inhibition, whereas pyrazolo[1,5-a]pyrimidines target kinases or COX-2 .

Trifluoromethyl Enhances Selectivity : The 2-CF3 group improves metabolic stability and target binding across multiple derivatives .

Biological Activity

7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C10H7F3N2OC_{10}H_7F_3N_2O. The trifluoromethyl group is known to enhance lipophilicity and biological activity, making this compound a candidate for various therapeutic applications.

Antimicrobial Activity

Research indicates that compounds with a pyrazolo[1,5-A]pyridine scaffold exhibit significant antimicrobial properties. For instance, analogs of pyrazolo[1,5-a]pyrimidin-7(4H)-one have been identified as potential antituberculosis agents. These compounds showed low cytotoxicity and promising activity against Mycobacterium tuberculosis (Mtb) within macrophages, suggesting that structural modifications can lead to enhanced antimicrobial efficacy .

CompoundActivityMIC (µM)Reference
Pyrazolo[1,5-a]pyrimidin-7(4H)-oneAntitubercular250
This compoundTBDTBDTBD

Anticancer Activity

The compound has also been explored for its anticancer properties. Studies have shown that derivatives containing similar scaffolds can inhibit various cancer cell lines. For instance, certain pyrimidine derivatives demonstrated significant cytotoxic effects against MCF-7 and HepG2 cell lines with IC50 values in the low micromolar range .

The mechanism of action for compounds like this compound is not fully elucidated but is believed to involve interference with cellular processes such as iron homeostasis and disruption of metabolic pathways in bacteria . The presence of the trifluoromethyl group may also enhance interactions with biological targets.

Case Studies

A focused library of pyrazolo[1,5-a]pyrimidin-7(4H)-one analogues was synthesized to evaluate their biological activity. The most active compounds were found to be effective against Mtb, demonstrating a novel mechanism unrelated to traditional antibiotic targets .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine, and how can purity be optimized?

  • Methodology : Multi-step synthesis typically begins with condensation of pyrazole and pyridine precursors. For methoxy and trifluoromethyl substituents, nucleophilic substitution or microwave-assisted reactions are common. For example, microwave reactors enhance reaction efficiency for pyrazolo[1,5-a]pyrimidine analogs (similar core structure) by reducing reaction time and improving yield .
  • Purity Optimization : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) and confirm purity via HPLC (>95%) and NMR (absence of residual solvent peaks) .

Q. Which characterization techniques are critical for confirming the structure of this compound?

  • Key Techniques :

  • NMR : ¹H and ¹³C NMR to verify substituent positions (e.g., methoxy at C7, trifluoromethyl at C2) and aromatic proton coupling patterns .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., expected [M+H]⁺ for C₁₀H₈F₃N₃O: ~260.07 Da) .
  • IR Spectroscopy : Detect functional groups (e.g., C-F stretching at ~1100 cm⁻¹, C-O from methoxy at ~1250 cm⁻¹) .

Q. What are the primary biological targets associated with this compound?

  • Known Targets :

  • Phosphodiesterase 4B (PDE4B) : A potent dual PDE3/4 inhibitor analog (IC₅₀ = 0.47 µM for PDE4B) showed bronchodilatory and anti-inflammatory activity in preclinical models .
  • COX-2 : Pyrazolo[1,5-a]pyrimidine analogs exhibit COX-2 selectivity via 6,7-disubstitution patterns, suggesting potential anti-inflammatory applications .

Advanced Research Questions

Q. How can regioselectivity challenges during functionalization at position 7 be addressed?

  • Strategies :

  • Protecting Groups : Use tert-butyldimethylsilyl (TBS) to protect the methoxy group during electrophilic substitution .
  • Catalysts : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl/heteroaryl introduction at C7, leveraging microwave assistance for improved regiocontrol .
    • Validation : Monitor reaction progress via TLC and LC-MS to detect intermediates .

Q. How do structural modifications (e.g., replacing methoxy with hydroxy) impact biological activity?

  • Case Study : Replacing methoxy with hydroxy in pyrazolo[1,5-a]pyrimidine analogs reduced PDE4B inhibition by ~50%, likely due to altered hydrogen-bonding interactions with the catalytic site .
  • Methodological Insight : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity changes and validate with in vitro enzyme assays .

Q. What experimental approaches resolve contradictions in cytotoxicity data across cell lines?

  • Hypothesis Testing :

  • Metabolic Stability : Assess compound stability in liver microsomes (e.g., human S9 fraction) to rule out false-negative results .
  • Cell Permeability : Use Caco-2 assays to evaluate membrane penetration, which may vary by cell type .
    • Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to identify significant differences in IC₅₀ values .

Q. How can in vitro-to-in vivo translation challenges be mitigated for this compound?

  • Pharmacokinetic Optimization :

  • Pro-drug Design : Esterify the methoxy group to enhance oral bioavailability, as seen in pyrazolo[1,5-a]pyrimidine carboxylate derivatives .
  • Dosing Regimens : Use allometric scaling from rodent models (e.g., mg/kg based on body surface area) and validate with plasma LC-MS/MS .

Key Research Gaps and Future Directions

  • Mechanistic Studies : Elucidate the compound’s interaction with PDE4B using cryo-EM or X-ray crystallography .
  • Toxicity Profiling : Conduct Ames tests and hERG channel assays to assess genotoxicity and cardiotoxicity risks .
  • Hybrid Derivatives : Explore fusion with triazole or indazole moieties to enhance target selectivity .

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